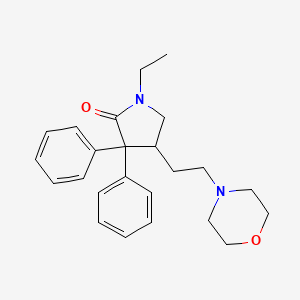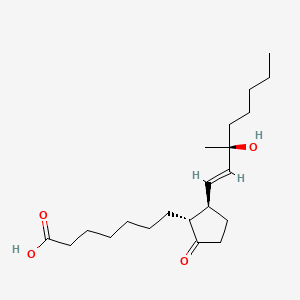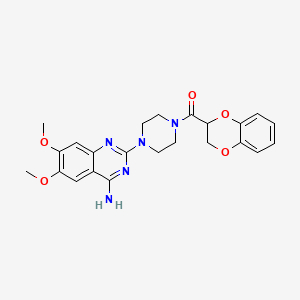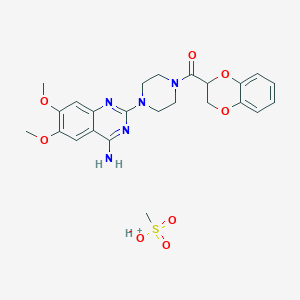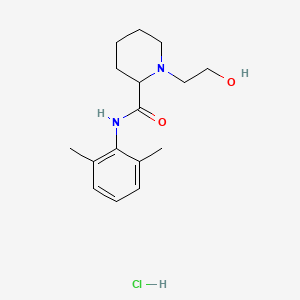
Droxicainide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ドロキサイニド塩酸塩は、抗不整脈薬としての可能性があるピペリジン誘導体です。これは、実験研究で治療指数と安全域が有望であることが示されているドロキサイニドの塩酸塩です。この化合物は、化学的には N-(2,6-ジメチルフェニル)-1-(2-ヒドロキシエチル)ピペリジン-2-カルボキサミド モノハイドロクロリドとして特定されます。
2. 製法
合成経路および反応条件: ドロキサイニド塩酸塩の合成には、2,6-ジメチルアニリンとクロロギ酸エチルを反応させて中間体を生成し、次に2-ヒドロキシエチルピペリジンと反応させてドロキサイニドを生成する反応が含まれます。最後の段階では、ドロキサイニドを塩酸で処理することにより、塩酸塩に変換します。
工業生産方法: ドロキサイニド塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高い純度と収率を確保するために、厳格な反応条件が必要です。この反応は、通常、化合物の安定性を維持するために、制御された環境で行われます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of droxicainide hydrochloride involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-hydroxyethylpiperidine to yield droxicainide. The final step involves the conversion of droxicainide to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to maintain the stability of the compound.
化学反応の分析
反応の種類: ドロキサイニド塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を生成することができます。
還元: 還元剤を使用して、アミン型に還元することができます。
置換: ドロキサイニド塩酸塩は、特にピペリジン環で、求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤がよく使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、ドロキサイニド塩酸塩の酸化物、アミン、および置換誘導体があります。
4. 科学研究での応用
ドロキサイニド塩酸塩は、科学研究において幅広い応用範囲を持っています。
化学: 抗不整脈薬とその作用機序の研究における参照化合物として使用されます。
生物学: この化合物は、細胞プロセスに対する影響と治療薬としての可能性を理解するための実験で使用されます。
医学: ドロキサイニド塩酸塩は、心臓不整脈やその他の関連する状態の治療における可能性について調査されています。
産業: この化合物は、新薬の開発や品質管理プロセスにおける標準として使用されます。
科学的研究の応用
Droxicainide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of antiarrhythmic agents and their mechanisms.
Biology: The compound is utilized in experiments to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in treating cardiac arrhythmias and other related conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
ドロキサイニド塩酸塩は、心臓細胞のナトリウムチャネルを遮断することで効果を発揮し、心臓膜を安定化させ、異常な電気的活動を抑制します。この作用により、不整脈の発生が減少します。この化合物は、ナトリウムチャネルを標的にし、その活性を調節することで、心臓細胞の興奮性と伝導性に影響を与えます .
類似化合物:
リドカイン: 作用機序が似ていますが、効力と安全性プロファイルが異なる別の抗不整脈薬です。
プロカインアミド: 同様の治療目的で使用されますが、化学構造と薬物動態が異なります。
フレカイニド: 分子標的と作用機序が異なる、強力な抗不整脈薬です。
独自性: ドロキサイニド塩酸塩は、リドカインと比較して、より高い効力とより広い安全域を持つため、ユニークです。また、副作用が少なく、より好ましい治療指数を持ちます .
類似化合物との比較
Lidocaine: Another antiarrhythmic agent that shares a similar mechanism of action but differs in potency and safety profile.
Procainamide: Used for similar therapeutic purposes but has a different chemical structure and pharmacokinetic properties.
Flecainide: A potent antiarrhythmic agent with a different molecular target and mechanism of action.
Uniqueness: Droxicainide hydrochloride is unique due to its higher potency and wider safety margin compared to lidocaine. It also produces fewer side effects and has a more favorable therapeutic index .
特性
CAS番号 |
149572-05-4 |
|---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H |
InChIキー |
ZBNGGCXOSMHCEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ALS 1249 ALS-1249 droxicainide N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide S 1249 S-1249 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


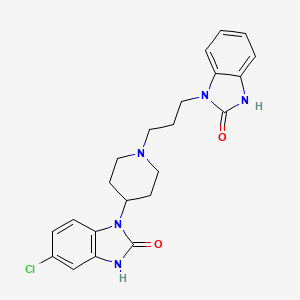
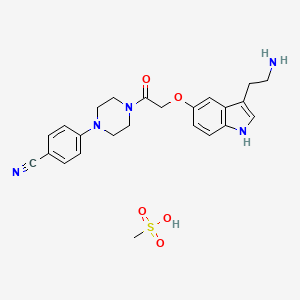
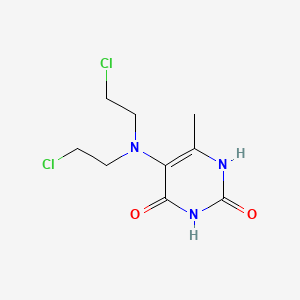

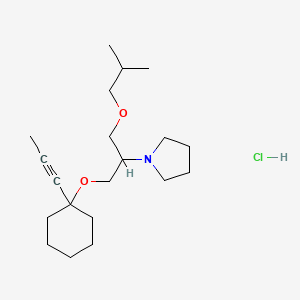
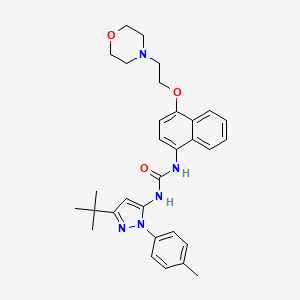
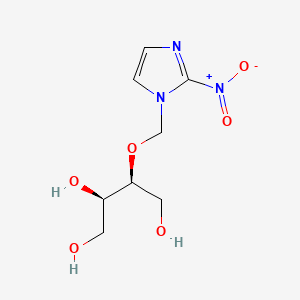
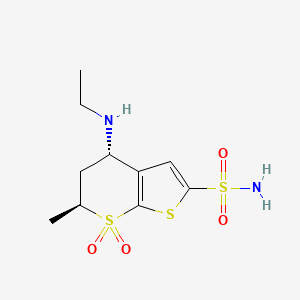
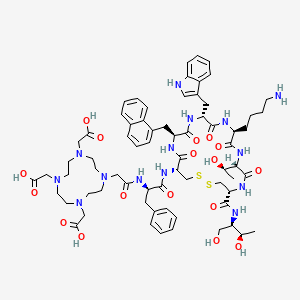
![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)
